molecular formula C4H10ClNO3S2 B6600301 [(chlorosulfonyl)imino]diethyl-lambda6-sulfanone CAS No. 2649075-46-5

[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone

Cat. No.: B6600301
CAS No.: 2649075-46-5
M. Wt: 219.7 g/mol
InChI Key: TXKHMSJDKLFSTH-UHFFFAOYSA-N
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Description

[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone is a chemical compound with the molecular formula C4H10ClNO3S2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of [(chlorosulfonyl)imino]diethyl-lambda6-sulfanone involves several steps. One common method includes the reaction of diethylamine with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(chlorosulfonyl)imino]diethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of enzyme activity and other cellular processes .

Comparison with Similar Compounds

[(chlorosulfonyl)imino]diethyl-lambda6-sulfanone can be compared with other similar compounds such as (chlorosulfonyl)iminomethyl-lambda6-sulfanone. While both compounds share the chlorosulfonyl imino group, their differing alkyl groups result in variations in their reactivity and applications. (chlorosulfonyl)iminomethyl-lambda6-sulfanone, for example, may exhibit different solubility and stability properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and industrial chemists alike.

Properties

IUPAC Name

N-[diethyl(oxo)-λ6-sulfanylidene]sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO3S2/c1-3-10(7,4-2)6-11(5,8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKHMSJDKLFSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=NS(=O)(=O)Cl)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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